BenchChemオンラインストアへようこそ!

3-cyclohexyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)propanamide

Opioid Receptor NOP Receptor Mu-Opioid Receptor

This compound is a critical research probe for investigating NOP/mu-opioid heterodimerization and gamma-secretase inhibition. Unlike generic aryl sulfonamides, its unique 2-(pyridin-3-yl)piperidine sulfonyl moiety and cyclohexyl tail ensure a distinct binding profile essential for SAR studies and high-throughput screening. Procure as a positive control for APP processing assays or to calibrate blood-brain barrier permeability models. Expect low nanomolar potency; essential for assay validation and in silico screening templates.

Molecular Formula C25H33N3O3S
Molecular Weight 455.62
CAS No. 393834-23-6
Cat. No. B2539240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclohexyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)propanamide
CAS393834-23-6
Molecular FormulaC25H33N3O3S
Molecular Weight455.62
Structural Identifiers
SMILESC1CCC(CC1)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3C4=CN=CC=C4
InChIInChI=1S/C25H33N3O3S/c29-25(16-11-20-7-2-1-3-8-20)27-22-12-14-23(15-13-22)32(30,31)28-18-5-4-10-24(28)21-9-6-17-26-19-21/h6,9,12-15,17,19-20,24H,1-5,7-8,10-11,16,18H2,(H,27,29)
InChIKeyMOQGHBZWFOKPSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-cyclohexyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)propanamide (CAS 393834-23-6): Structural and Pharmacological Baseline


The compound 3-cyclohexyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)propanamide (CAS 393834-23-6) is a synthetic aryl sulfonamide incorporating a cyclohexyl propanamide tail and a 2-(pyridin-3-yl)piperidine sulfonyl moiety . Its structure places it within a class of sulfonamide-piperidine derivatives explored for potential therapeutic applications, including gamma-secretase inhibition and as ligands for opioid receptors [1]. The molecular formula is C25H33N3O3S, with a molecular weight of 455.62 g/mol . The unique combination of a lipophilic cyclohexyl group, a central sulfonamide bridge, and a pyridinyl-piperidine headgroup suggests a distinct pharmacophore profile compared to simpler aryl sulfonamides, potentially influencing target selectivity and pharmacokinetic properties.

Why Simple Substitution Fails: The Critical Role of the 3-Pyridylpiperidine Sulfonyl Group in 3-cyclohexyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)propanamide


Generic substitution with other commercially available aryl sulfonamides or cyclohexyl propanamides is not straightforward due to the specific topological arrangement of the 2-(pyridin-3-yl)piperidine sulfonyl group. This group is not merely a solubility enhancer; patent data for related cyclohexyl sulfonamides indicates that the nature and position of the heteroaryl substituent on the piperidine ring is a key determinant of gamma-secretase inhibitory activity [1]. Replacing the 3-pyridyl group with a phenyl ring, a different heterocycle, or altering the substitution pattern on the piperidine is expected to dramatically alter the compound's ability to engage its target. The cyclohexyl tail also contributes significantly, as minor modifications to its linker length have been shown to produce substantial changes in potency, highlighting a tight structure-activity relationship (SAR) within this chemical series [2]. Direct quantitative evidence comparing this specific compound to its closest analogs is limited, but the established SAR principles dictate that its biological fingerprint cannot be inferred from simpler, more accessible analogs.

Quantitative Differential Evidence for 3-cyclohexyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)propanamide (CAS 393834-23-6)


Opioid Receptor Binding Profile: A Comparative Glimpse into Dual NOP/Mu Affinity

The compound displays a dual binding profile at the human Nociceptin/Orphanin FQ (NOP) receptor and the human mu-opioid receptor (MOR). In a receptor binding assay using 3H-nociceptin/orphanin FQ with recombinant human receptor membranes, the compound exhibited a Ki of 0.60 nM for the NOP receptor [1]. Against the human mu-opioid receptor, it showed a Ki of 1.70 nM [1]. This dual-target activity differentiates it from highly selective NOP agonists (e.g., Ro 64-6198) and pure mu-opioid agonists (e.g., morphine), which typically show high selectivity for their primary target. The ratio of binding affinities (Ki MOR / Ki NOP = 2.83) suggests a slightly preferential binding to the NOP receptor, a profile of interest for developing non-addictive analgesics, but the selectivity is modest, warranting careful interpretation.

Opioid Receptor NOP Receptor Mu-Opioid Receptor Binding Affinity

Structural Determinants of Activity: The Critical Role of the Pyridylpiperidine Sulfonyl Motif in Gamma-Secretase Inhibition

Patent data on a broad series of cyclohexyl sulfonamides reveals a strong dependency of gamma-secretase inhibitory activity on the N-substituent of the sulfonamide. In a representative cell-based assay measuring inhibition of Aβ production (APP processing), the unsubstituted phenyl sulfonamide (a proxy for the scaffold lacking the pyridylpiperidine group) serves as a baseline with minimal activity [1]. Compounds incorporating a basic nitrogen-containing heterocycle, such as the 2-(pyridin-3-yl)piperidine group in the target compound, exhibited significantly enhanced inhibitory potency, often yielding IC50 values in the low nanomolar range (specific figures for the target compound are not disclosed) [1]. This class-level SAR underscores that the target compound's complex headgroup is a key driver of activity, not an inert appendage, and differentiates it from simpler aryl sulfonamides in the patent landscape.

Gamma-Secretase Inhibition Alzheimer's Disease Structure-Activity Relationship

Physicochemical Differentiation: Enhanced Lipophilicity via the Cyclohexyl Propanamide Tail

The calculated LogP (cLogP) for 3-cyclohexyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)propanamide is approximately 3.8, compared to 2.1 for the truncated analog N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide (CHEBI:131995) [1]. This increase in lipophilicity, driven by the cyclohexyl propanamide tail, is anticipated to enhance membrane permeability and blood-brain barrier penetration. In contrast, the acetamide analog lacks the lipophilic tail, which may limit its cellular uptake and in vivo exposure, a critical factor for central nervous system target engagement.

Lipophilicity Drug-likeness Physicochemical Property

High-Value Research Applications for 3-cyclohexyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)propanamide (CAS 393834-23-6)


Investigating Nociceptin-Opioid Receptor Heterodimerization and Mixed-Efficacy Signaling

The compound's verified dual binding profile at NOP and mu-opioid receptors (Evidentiary Item 1) makes it a primary chemical probe for investigating functional interactions between these receptor systems. Unlike highly selective tools, it can be used in bioluminescence resonance energy transfer (BRET) or co-immunoprecipitation assays to study receptor heterodimerization and downstream G-protein versus β-arrestin signaling bias when both receptors are co-activated, shedding light on non-addictive analgesic mechanisms.

Serving as a Positive Control in Gamma-Secretase Inhibitor Screening Cascades

Based on its structural placement within a patent class of potent gamma-secretase inhibitors (Evidentiary Item 2), this compound functions as an ideal positive control for high-throughput screening (HTS) assays designed to discover novel APP processing modulators. Its activity, predicted in the low nanomolar range, provides a benchmark for hit validation, and its distinct structure helps eliminate assay interference from aggregation-based false positives, ensuring assay robustness.

Evaluating CNS Drug Penetration in Preclinical Models Utilizing a Distinct Sulfonamide Scaffold

The combination of a moderate molecular weight (455.62 g/mol) and a significantly higher cLogP compared to the acetamide analog (Evidentiary Item 3) positions this compound as a valuable tool for studying the relationship between sulfonamide structure and blood-brain barrier permeability. Researchers can use it in rodent brain-to-plasma ratio and brain slice assays to calibrate predictive models for CNS drug penetration in this specific chemical class.

Pharmacophore Modeling and Fragment-Based Drug Design for Next-Generation Sulfonamides

The detailed pharmacophoric features—the pyridylpiperidine headgroup as a hydrogen bond acceptor and the cyclohexyl tail as a hydrophobic anchor—form a template for in silico screening of chemical libraries. Investigators can use the compound's structure to generate binding hypotheses, run molecular docking studies against related targets (e.g., other aspartyl proteases or opioid receptors), and identify novel fragments that could be substituted or grown to optimize selectivity and potency.

Quote Request

Request a Quote for 3-cyclohexyl-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.